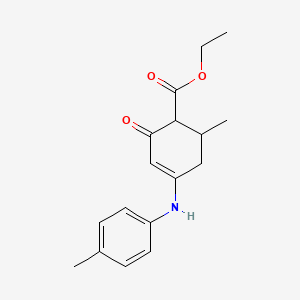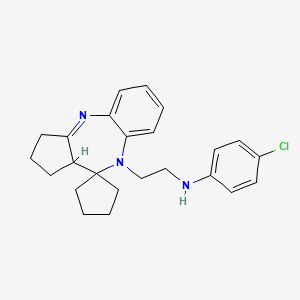
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- is a complex heterocyclic compound. This compound is part of the benzodiazepine family, which is known for its significant pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties . The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- typically involves a multi-component reaction (MCR). One common method involves the condensation of 1,2-diamine with ketones in the presence of a catalyst. For example, a BiCl3-catalyzed one-pot condensation–cyclization process can be used to produce 1,5-benzodiazepines in good to excellent yields . Another method involves using ferrocene anchored activated carbon as a catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like ferrocene supported activated carbon can be advantageous due to their high thermal stability, low cost, and recyclability . These catalysts facilitate the reaction of diamines and ketones to form the desired benzodiazepine derivatives efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Condensation: The formation of the benzodiazepine ring involves the condensation of diamines with ketones.
Cyclization: The cyclization process is crucial for forming the spiro structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
1,2-diamine: A key starting material for the condensation reaction.
Ketones: Both aromatic and aliphatic ketones can be used.
Catalysts: BiCl3 and ferrocene anchored activated carbon are effective catalysts
Major Products
The major product of these reactions is the spiro-benzodiazepine derivative, which exhibits significant pharmacological activities .
Aplicaciones Científicas De Investigación
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to benzodiazepine receptors in the central nervous system, which modulates the activity of neurotransmitters like GABA (gamma-aminobutyric acid) . This interaction results in the compound’s anxiolytic, anticonvulsant, and sedative effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Benzodiazepines: Share a similar core structure and exhibit comparable pharmacological activities.
Tetrazolyldiazepines: Another class of benzodiazepine derivatives with distinct biological properties.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- is unique due to its spiro structure, which imparts specific pharmacological properties and enhances its stability . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
133307-94-5 |
|---|---|
Fórmula molecular |
C24H28ClN3 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
4-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C24H28ClN3/c25-18-10-12-19(13-11-18)26-16-17-28-23-9-2-1-7-22(23)27-21-8-5-6-20(21)24(28)14-3-4-15-24/h1-2,7,9-13,20,26H,3-6,8,14-17H2 |
Clave InChI |
QVAWPGPIIWDLGB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


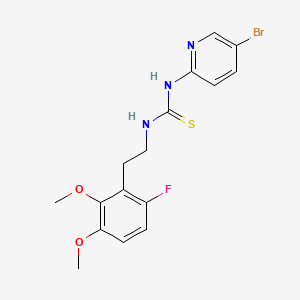
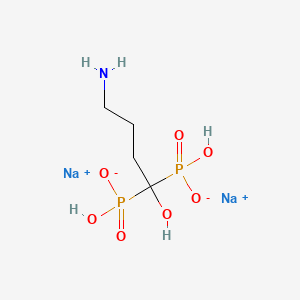
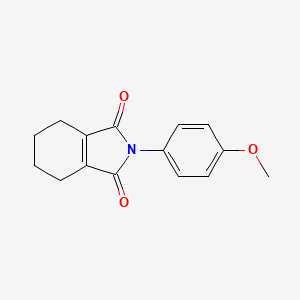

![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)




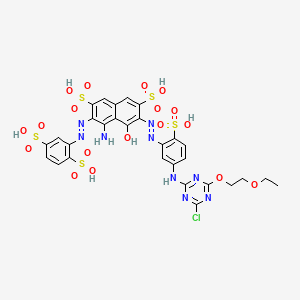


![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
